molecular formula C21H19N5O2S B2655306 1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one CAS No. 941905-96-0

1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one

Cat. No.: B2655306
CAS No.: 941905-96-0
M. Wt: 405.48
InChI Key: OBHHKYVEPJBCKK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazolopyrimidine core, and a sulfanyl ethanone moiety

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors such as 4-methylbenzyl azide and a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Introduction of the Sulfanyl Ethanone Moiety: The next step involves the introduction of the sulfanyl ethanone moiety. This can be accomplished through a nucleophilic substitution reaction where a suitable thiol reacts with an α-halo ketone.

    Attachment of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the intermediate product in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions typically include sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl ethanone moiety. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Modulation: It may interact with specific receptors on the cell surface or within the cell, modulating their signaling pathways and leading to various cellular responses.

    DNA/RNA Interaction: The compound may bind to DNA or RNA, affecting their structure and function, and thereby influencing gene expression or protein synthesis.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one: This compound has a similar structure but with a chloro substituent instead of a methyl group. The presence of the chloro group may alter its chemical reactivity and biological activity.

    1-(4-methoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one: This compound features a fluorine substituent, which can significantly impact its physicochemical properties and interactions with biological targets.

    1-(4-methoxyphenyl)-2-({3-[(4-nitrophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one:

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-3-5-15(6-4-14)11-26-20-19(24-25-26)21(23-13-22-20)29-12-18(27)16-7-9-17(28-2)10-8-16/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHHKYVEPJBCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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